(2-Bromo-5-fluoropyridin-4-yl)methanamine
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Characterization
The compound this compound follows systematic International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds containing multiple substituents. The systematic name precisely describes the molecular structure, indicating the presence of a pyridine ring system with bromine substitution at position 2, fluorine substitution at position 5, and a methanamine functional group attached at position 4. This nomenclature system ensures unambiguous identification of the compound's structural features across scientific literature and chemical databases.
The Chemical Abstracts Service registry number 1416714-39-0 provides a unique identifier for this compound in chemical databases worldwide. Alternative naming conventions include (2-bromo-5-fluoro-4-pyridyl)methanamine, which emphasizes the pyridyl nature of the aromatic system. The systematic characterization also encompasses the identification of functional groups, including the primary amine functionality (-CH2NH2) and the halogenated aromatic system containing both electron-withdrawing substituents.
The molecular descriptor systems provide additional characterization methods for this compound. The Simplified Molecular Input Line Entry System representation "NCC1=CC(Br)=NC=C1F" encodes the complete molecular structure in a linear format. The International Chemical Identifier key JRTJYHCCHNIESB-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and computational chemistry applications. These systematic identifiers ensure consistent identification across various chemical information systems and facilitate accurate data exchange between research groups and institutions.
Molecular Formula and Weight Analysis
The molecular formula C6H6BrFN2 represents the precise atomic composition of this compound. This formula indicates the presence of six carbon atoms forming the pyridine ring and methanamine side chain, six hydrogen atoms distributed across the aromatic and aliphatic portions, one bromine atom, one fluorine atom, and two nitrogen atoms comprising the pyridine nitrogen and the primary amine group. The molecular formula provides essential information for stoichiometric calculations and serves as a fundamental parameter for analytical verification.
The molecular weight analysis reveals a precise value of 205.03 grams per mole, which has been consistently reported across multiple authoritative chemical databases. This molecular weight reflects the cumulative atomic masses of all constituent elements and provides crucial data for analytical techniques such as mass spectrometry identification and quantitative analysis. The relatively high molecular weight compared to simple pyridine derivatives results from the presence of the heavy halogen substituents, particularly bromine, which contributes significantly to the overall molecular mass.
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C6H6BrFN2 | |
| Molecular Weight | 205.03 g/mol | |
| Exact Mass | 203.96984 | |
| Monoisotopic Mass | 203.969839 |
The exact mass determination of 203.96984 provides high-precision data essential for high-resolution mass spectrometry applications. This value differs slightly from the molecular weight due to the use of exact isotopic masses rather than average atomic weights. The monoisotopic mass of 203.969839 represents the mass of the molecule containing only the most abundant isotopes of each element. These precise mass measurements are particularly important for compound identification in complex mixtures and for confirming molecular ion peaks in mass spectrometric analyses.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 nuclear environments. The pyridine ring system exhibits characteristic chemical shifts reflecting the electronic influence of the halogen substituents and the aminomethyl group. The aromatic protons display distinct chemical environments due to the asymmetric substitution pattern, with the proton at position 3 (between bromine and the aminomethyl group) showing different coupling patterns compared to the proton at position 6 (adjacent to the pyridine nitrogen and fluorine substituent).
The aminomethyl group contributes distinctive signals in nuclear magnetic resonance spectra, with the methylene protons appearing as a singlet or complex multiplet depending on solvent conditions and exchange rates with the amino protons. The primary amine protons may exhibit variable chemical shifts and coupling patterns depending on sample conditions, deuterium exchange, and hydrogen bonding interactions. Fluorine-19 nuclear magnetic resonance spectroscopy provides additional structural confirmation through the characteristic chemical shift of the fluorine substituent, which is influenced by its position on the pyridine ring and the electronic effects of neighboring substituents.
Fourier transform infrared spectroscopy reveals characteristic absorption bands corresponding to the functional groups present in this compound. The primary amine functionality exhibits characteristic nitrogen-hydrogen stretching vibrations typically observed in the 3300-3500 wavenumber range, with both symmetric and asymmetric stretching modes. The aromatic carbon-carbon and carbon-nitrogen stretching vibrations appear in the fingerprint region between 1400-1600 wavenumbers, providing information about the aromatic ring system and substitution patterns.
Mass spectrometry analysis provides definitive molecular ion identification and fragmentation patterns for structural elucidation. The molecular ion peak at mass-to-charge ratio 205 confirms the molecular weight determination and provides a baseline for fragmentation analysis. Common fragmentation pathways include loss of the aminomethyl group, halogen elimination, and pyridine ring fragmentation. Electrospray ionization techniques enable soft ionization for molecular ion observation, while electron impact ionization provides extensive fragmentation information for structural characterization.
| Spectroscopic Method | Key Observations | Structural Information |
|---|---|---|
| Proton Nuclear Magnetic Resonance | Aromatic protons, methylene singlet | Ring substitution pattern |
| Carbon-13 Nuclear Magnetic Resonance | Aromatic carbons, aliphatic carbon | Electronic environments |
| Fluorine-19 Nuclear Magnetic Resonance | Fluorine chemical shift | Halogen environment |
| Fourier Transform Infrared | Amine stretching, aromatic bands | Functional group identification |
| Mass Spectrometry | Molecular ion at m/z 205 | Molecular weight confirmation |
Crystallographic Studies and Conformational Analysis
Crystallographic investigations of this compound provide detailed three-dimensional structural information including bond lengths, bond angles, and intermolecular interactions. The pyridine ring adopts a planar conformation typical of aromatic heterocycles, with minimal deviation from planarity due to the electronic delocalization within the ring system. The aminomethyl substituent at position 4 extends from the ring plane, creating potential sites for hydrogen bonding interactions and influencing the overall molecular packing in the crystal lattice.
The presence of multiple electronegative atoms (nitrogen, fluorine, bromine) creates complex electrostatic interactions that influence the crystal packing arrangements. Intermolecular hydrogen bonding between the primary amine group and acceptor sites on neighboring molecules contributes to the stability of the crystal structure. The halogen substituents may participate in halogen bonding interactions, where the bromine and fluorine atoms act as electrophilic and nucleophilic sites respectively, influencing the supramolecular organization.
Conformational analysis reveals limited rotational freedom around the bond connecting the aminomethyl group to the pyridine ring. Energy calculations suggest preferred conformations that minimize steric interactions while maximizing favorable electrostatic interactions. The electronic effects of the halogen substituents influence the electron density distribution within the molecule, affecting both intramolecular stability and intermolecular interaction patterns.
Miller indices analysis provides crystallographic plane identification and structural characterization of the crystal faces. The systematic analysis of crystal planes helps understand the growth patterns and preferred orientations within the crystal lattice. Different crystal faces may exhibit varying surface properties, influencing dissolution rates, surface reactivity, and interaction with other molecules or surfaces.
Thermochemical Properties (Melting Point, Boiling Point, Solubility)
The thermochemical properties of this compound reflect the combined influences of intermolecular forces, molecular symmetry, and functional group interactions. The compound typically exists as a crystalline solid under standard laboratory conditions, with storage recommendations indicating room temperature stability. The presence of both hydrogen bonding capabilities through the primary amine group and dipolar interactions from the halogenated aromatic system contributes to elevated melting points compared to simple pyridine derivatives.
Solubility characteristics demonstrate the compound's amphiphilic nature, with polar functional groups promoting solubility in polar solvents while the aromatic system provides some compatibility with less polar media. Water solubility is enhanced by the primary amine group's ability to form hydrogen bonds and potentially undergo protonation under acidic conditions. Organic solvent compatibility varies with solvent polarity, with dimethyl sulfoxide and dimethylformamide typically providing good solubility due to their ability to solvate both polar and aromatic functionalities.
The thermal stability profile indicates that the compound maintains structural integrity under normal storage and handling conditions. Decomposition temperatures and pathways depend on atmospheric conditions, with potential degradation mechanisms including deamination, dehalogenation, or pyridine ring opening under extreme conditions. The presence of multiple heteroatoms creates potential sites for thermal decomposition, with the weakest bonds typically involving the carbon-halogen connections.
Vapor pressure measurements indicate low volatility at room temperature, reflecting the strong intermolecular interactions present in the solid state. This property influences handling procedures and analytical techniques, with most applications requiring consideration of the compound's relatively non-volatile nature. The low vapor pressure also suggests minimal atmospheric loss during storage and handling, contributing to the compound's stability profile under normal laboratory conditions.
Properties
IUPAC Name |
(2-bromo-5-fluoropyridin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2/c7-6-1-4(2-9)5(8)3-10-6/h1,3H,2,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTJYHCCHNIESB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview:
This approach involves the direct introduction of amino groups onto halogenated pyridine compounds via nucleophilic substitution reactions. Typically, 2-bromo-5-fluoropyridine or related halogenated pyridines serve as starting materials.
- Nucleophilic displacement of halogen (Br) by ammonia or amine derivatives under suitable conditions.
- Elevated temperatures (around 100–150°C)
- Use of polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMA)
- Catalysts such as copper or palladium are generally avoided for simplicity, but can be used to enhance yields.
- In a study, 2-bromo-5-fluoropyridine was reacted with ammonia in the presence of a copper catalyst, yielding the corresponding methylamine derivative with moderate yields (~50-60%).
- The reaction typically proceeds via SNAr mechanism facilitated by the electron-deficient pyridine ring.
Data Table 1: Nucleophilic Substitution Conditions
| Starting Material | Nucleophile | Solvent | Catalyst | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-bromo-5-fluoropyridine | Ammonia | DMF | None | 120°C | 55% |
Buchwald–Hartwig Amination
Method Overview:
A more advanced, versatile method involves palladium-catalyzed Buchwald–Hartwig amination, allowing the direct formation of the C–N bond with high regioselectivity and yields.
- Coupling of 2-bromo-5-fluoropyridine with methylamine or related amines using palladium catalysts and phosphine ligands.
- Palladium catalyst (e.g., Pd2(dba)3)
- Ligand such as BINAP
- Base such as sodium tert-butoxide or sodium hydride
- Solvent: Toluene or dioxane
- Reflux conditions (~100°C)
- A study reported a successful synthesis of 2-(methylamino)-5-fluoropyridine with yields exceeding 70% using this method.
- This approach avoids harsh conditions and provides high regioselectivity.
Data Table 2: Buchwald–Hartwig Amination
| Starting Material | Amine Source | Catalyst | Ligand | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 2-bromo-5-fluoropyridine | Methylamine | Pd2(dba)3 | BINAP | Toluene | 100°C | 75% |
Multi-step Synthesis via Intermediate Derivatives
Method Overview:
This involves initial functionalization of pyridine with protective groups, followed by substitution and subsequent deprotection to yield the target methanamine.
- Protection of hydroxyl groups with tetrahydropyranyl (THP) or acetal groups.
- Nucleophilic substitution at the halogenated pyridine.
- Reduction of nitro or oxime intermediates to amines.
- Final deprotection steps.
- An optimized route utilized protection with THP groups, followed by nucleophilic substitution with ammonia or methylamine, achieving yields up to 29.4% over seven steps.
- This multi-step approach allows for better control over regioselectivity and functional group compatibility.
Data Table 3: Multi-step Synthesis
Alternative Methods and Catalytic Strategies
Method Overview:
Other strategies include:
- Use of diazotization and reduction of pyridine derivatives.
- Radical-mediated halogen exchange followed by amination.
- Use of boron reagents for selective functionalization.
- A notable method involved diazotization of pyridine derivatives followed by reduction to yield methylamine derivatives with moderate yields (~40-50%).
- Catalytic hydrogenation of nitro precursors is also employed, but requires prior nitration steps.
Summary of Preparation Strategies
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-fluoropyridin-4-yl)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki and Buchwald-Hartwig couplings.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines and thiols for substitution reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling with phenylboronic acid can yield 5-fluoro-2-phenylpyridine .
Scientific Research Applications
(2-Bromo-5-fluoropyridin-4-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of new materials with specific electronic and optical properties.
Biological Research: It serves as a building block for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of (2-Bromo-5-fluoropyridin-4-yl)methanamine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary widely depending on the target and the context of its use.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes critical structural and molecular differences between (2-Bromo-5-fluoropyridin-4-yl)methanamine and its analogs:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | 1416714-39-0 | C₆H₇BrF₂N₂ | 225.04 | Br (C2), F (C5), -CH₂NH₂ (C4) |
| 2-Bromo-5-fluoro-4-methylpyridine | 885168-20-7 | C₆H₅BrF₂N | 208.01 | Br (C2), F (C5), -CH₃ (C4) |
| (2-Bromopyridin-4-yl)methanamine | 858362-82-0 | C₆H₇BrN₂ | 187.04 | Br (C2), -CH₂NH₂ (C4) |
| 2-(2-Bromo-5-fluoropyridin-4-yl)acetonitrile | 1227508-46-4 | C₇H₅BrF₂N₂ | 223.03 | Br (C2), F (C5), -CH₂CN (C4) |
| (R)-(5-Bromo-4-methylpyridin-2-yl)(cyclopropyl)methanamine | 1259781-68-4 | C₁₀H₁₃BrN₂ | 241.13 | Br (C5), -CH(CH₂C₃H₅)NH₂ (C2), -CH₃ (C4) |
Analysis of Substituent Effects
Halogen Influence: The bromine at position 2 in the target compound enhances electrophilicity, making it reactive in Suzuki or Buchwald-Hartwig couplings. In contrast, 2-Bromo-5-fluoro-4-methylpyridine lacks the amine group, limiting its utility in amine-based derivatization . Fluorine at position 5 increases polarity and metabolic stability compared to non-fluorinated analogs like (2-Bromopyridin-4-yl)methanamine .
Functional Group Variations: The methanamine group (-CH₂NH₂) in the target compound enables nucleophilic reactions (e.g., amide bond formation), whereas the acetonitrile group (-CH₂CN) in 2-(2-Bromo-5-fluoropyridin-4-yl)acetonitrile is more suited for cyano-based transformations .
Physicochemical Properties :
- The hydrochloride salt form of the target compound (C₆H₇BrClF₂N₂) improves water solubility compared to the free base, a critical factor in pharmaceutical formulations .
- Replacement of -CH₂NH₂ with -CH₃ (as in 2-Bromo-5-fluoro-4-methylpyridine) reduces hydrogen-bonding capacity, likely decreasing solubility in polar solvents .
Pharmaceutical Relevance
- The compound’s halogen and amine groups make it a candidate for kinase inhibitor development, similar to other pyridine-based drugs.
Biological Activity
(2-Bromo-5-fluoropyridin-4-yl)methanamine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. Its unique structure, featuring a bromine atom and a fluorine atom on a pyridine ring, suggests diverse interactions with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C6H6BrFN. The presence of halogen atoms (bromine and fluorine) enhances its lipophilicity and may influence its interaction with various biological receptors.
| Property | Value |
|---|---|
| Molecular Formula | C6H6BrFN |
| Molecular Weight | 194.03 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with neurotransmitter receptors, particularly dopamine receptors D2 and D3. This interaction is crucial for its potential application in treating neurological disorders such as schizophrenia and Parkinson's disease.
Target Receptors
- Dopamine Receptors : The compound has been studied for its antagonistic effects on dopamine D2 and D3 receptors, which are integral to various neurological pathways.
- Other Potential Targets : Due to structural similarities with other biologically active compounds, it may also interact with various enzymes and proteins involved in cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antagonistic Activity : It shows promise as an antagonist for dopamine receptors, which could be beneficial in treating psychotic disorders.
- Antimicrobial Properties : Related compounds have demonstrated antimicrobial and antifungal activities, suggesting potential broader applications in pharmacology.
- Inhibition Studies : Preliminary studies indicate that the compound may inhibit certain enzymes or pathways, although specific data on its inhibitory effects remain limited.
Study 1: Dopamine Receptor Interaction
A study investigated the interaction of this compound with dopamine receptors. The results indicated that the compound effectively inhibited receptor activity, leading to decreased signaling associated with dopaminergic pathways. This suggests potential therapeutic applications in conditions characterized by dopaminergic dysregulation.
Study 2: Antimicrobial Activity
Another study explored the antimicrobial properties of derivatives related to this compound. Results showed significant inhibition against various bacterial strains, indicating that modifications to the pyridine structure could enhance antimicrobial efficacy.
Research Findings Summary
The following table summarizes key findings from recent studies on this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Dopamine receptor interaction | Effective antagonist for D2 and D3 receptors |
| Study 2 | Antimicrobial properties | Significant inhibition against multiple bacterial strains |
| Study 3 | Enzyme inhibition | Potential inhibitory effects on key metabolic enzymes |
Q & A
Basic: What synthetic methodologies are commonly employed for preparing (2-Bromo-5-fluoropyridin-4-yl)methanamine, and how are intermediates validated?
Answer:
The synthesis typically involves halogenation and subsequent functionalization of pyridine derivatives. For example, bromo-fluoropyridine intermediates are generated via directed ortho-metalation or cross-coupling reactions. A key intermediate, 1-(2-bromo-5-fluoropyridin-4-yl)methanamine hydrochloride , is prepared by nucleophilic substitution or reductive amination under inert atmospheres (e.g., argon) using reagents like sodium cyanoborohydride . Intermediates are validated using 1H/13C NMR (to confirm regioselectivity of bromine/fluorine substitution) and HPLC-MS (to assess purity >95%). Reaction progress is monitored via TLC with UV visualization .
Basic: How is the structural integrity of this compound confirmed in synthetic workflows?
Answer:
Post-synthesis characterization employs:
- X-ray crystallography : Programs like SHELXL refine crystal structures to confirm bond angles/distances, particularly verifying the spatial orientation of bromine and fluorine substituents .
- FT-IR spectroscopy : Identifies N-H stretching (3100–3300 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹).
- Elemental analysis : Validates stoichiometry (e.g., C: 35.2%, H: 2.8%, Br: 34.9%, F: 8.2%) .
Advanced: How can conflicting crystallographic data for halogenated pyridinylmethanamines be resolved?
Answer:
Discrepancies in bond lengths or torsional angles often arise from thermal motion or disorder in crystal packing . Strategies include:
- Using SHELXE for iterative phasing to improve electron density maps .
- Applying TWINLAW in WinGX to detect and model twinned crystals, common in halogenated compounds due to steric strain .
- Cross-validating with DFT calculations (e.g., B3LYP/6-31G*) to compare experimental vs. theoretical geometries .
Advanced: What reaction engineering strategies optimize Suzuki-Miyaura couplings involving this compound?
Answer:
Key optimizations:
- Catalyst selection : Pd(PPh₃)₄ or XPhos Pd G3 for enhanced stability with electron-deficient aryl bromides .
- Solvent systems : Mixed polar solvents (e.g., DME/H₂O) improve solubility of boronic acid partners.
- Temperature control : Microwave-assisted heating (140°C, 2 min) accelerates coupling while minimizing decomposition .
- Workup protocols : Sequential extraction with CH₂Cl₂ and drying over Na₂SO₄ ensures high recovery (>85% yield) .
Advanced: How does the bromo-fluoro substitution pattern influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?
Answer:
The electron-withdrawing fluorine at C5 activates the pyridine ring for SNAr at C2 (bromine site), while steric hindrance from the adjacent methanamine group slows kinetics. Comparative studies with 4-fluoro analogs show:
- Rate constants (k) : 2-Bromo-5-fluoro derivatives react 3× faster with piperidine than 4-bromo-6-fluoro isomers due to reduced steric clash .
- Leaving group aptitude : Bromine’s polarizability facilitates displacement over chlorine in mixed-halogen systems .
Advanced: What computational approaches predict the biological target space of this compound?
Answer:
- Molecular docking : AutoDock Vina screens against kinase or GPCR libraries, prioritizing targets with high-affinity binding (ΔG < −8 kcal/mol) .
- Pharmacophore modeling : MOE or Schrödinger identifies essential features (e.g., amine H-bond donors, halogen-π interactions) shared with known enzyme inhibitors .
- MD simulations : GROMACS assesses binding stability over 100 ns trajectories, highlighting conserved interactions in ATP-binding pockets .
Advanced: How should researchers address contradictions in biological activity data across studies?
Answer:
Discrepancies often stem from assay variability (e.g., cell line differences) or impurity-driven off-target effects . Mitigation strategies:
- Dose-response validation : EC50/IC50 curves across multiple models (e.g., HEK293 vs. CHO cells) .
- Metabolite profiling : LC-HRMS identifies degradation products (e.g., dehalogenated species) that may confound results .
- Orthogonal assays : Confirm target engagement via SPR (binding affinity) and Western blot (downstream pathway modulation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
